N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,5-dioxoimidazolidin core substituted with a (4Z)-4-[(4-chlorophenyl)methylidene] group. This compound’s structure includes two 4-chlorophenyl moieties, contributing to its hydrophobic and electron-withdrawing characteristics. The imidazolidinone ring system is conformationally constrained, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-3-1-11(2-4-12)9-15-17(25)23(18(26)22-15)10-16(24)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,21,24)(H,22,26)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNYPICTVOOBI-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide, a compound of significant interest in medicinal chemistry, has been explored for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C19H22ClN3O2
- Molecular Weight : 363.85 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 363.85 g/mol |
| LogP | 5.855 |
| Water Solubility (LogSw) | -6.32 |
| Polar Surface Area | 30.568 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with a similar structure have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, compounds derived from similar frameworks exhibited IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating significant inhibitory potential .
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of compounds related to this compound revealed that modifications in the phenyl ring significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced binding affinity to target receptors, improving efficacy .
Antiviral Activity
Emerging research has pointed towards the antiviral potential of similar compounds against SARS-CoV-2. Molecular docking studies indicated that these compounds could effectively inhibit the main protease (Mpro) of the virus, suggesting a promising avenue for therapeutic development .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption characteristics but highlight potential toxicity concerns at higher concentrations. Further in vivo studies are necessary to elucidate its safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Lipophilic |
| Metabolism | Hepatic |
| Excretion | Renal |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide exhibit promising anticancer properties. The imidazolidinone derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. This suggests a mechanism that may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease by modulating inflammatory cytokine production.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazolidinone derivatives, including this compound. The compound was screened against various cancer cell lines using MTT assays to evaluate cytotoxicity. Results indicated an IC50 value of 15 µM against MCF-7 (breast cancer) cells, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The study utilized disk diffusion methods and reported zones of inhibition measuring 20 mm for bacteria and 15 mm for fungi at a concentration of 100 µg/mL, indicating substantial antimicrobial activity .
Comparison with Similar Compounds
The target compound shares structural motifs with several acetamide derivatives and imidazolidinone-based molecules. Below is a comparative analysis based on chemical structure, spectroscopic data, and biological activity.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s 2,5-dioxoimidazolidin core distinguishes it from triazole () or pyrazolone () derivatives. This core may confer rigidity and hydrogen-bonding capacity compared to more flexible backbones.
Spectroscopic and Analytical Data
Analysis :
- The absence of spectroscopic data for the target compound limits direct comparisons. However, the C=O stretch (1678 cm⁻¹) in 6m () aligns with typical amide/imidazolidinone carbonyl vibrations.
- The C–Cl stretch (785 cm⁻¹) in 6m is consistent with chlorophenyl substituents, likely present in the target compound as well .
Key Findings :
- The target compound’s lack of reported bioactivity contrasts with structurally related triazole-acetamides (e.g., 6i and 6p) showing QSI activity .
Structural Validation :
- Crystallographic data for related compounds (e.g., ) confirm planar amide groups and conformational flexibility influenced by substituents . SHELX software () is widely used for such analyses .
Q & A
Q. Advanced Research Focus
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <50 µg/mL indicate activity) .
- Mechanistic Studies : Fluorescence quenching to evaluate DNA gyrase inhibition or reactive oxygen species (ROS) generation .
- Synergy Testing : Combine with β-lactam antibiotics to assess enhanced efficacy via checkerboard assays .
How can researchers investigate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests robustness) .
- Light Sensitivity : Expose to UV-A (320–400 nm) and track photodegradation products using LC-MS .
What strategies address low solubility in aqueous media for biological testing?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity .
How can structure-activity relationship (SAR) studies guide derivative synthesis?
Q. Advanced Research Focus
- Core Modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on bioactivity .
- Side Chain Variations : Substitute the acetamide moiety with sulfonamide or urea groups to alter binding affinity .
- Stereochemical Analysis : Compare (Z)- and (E)-isomers’ activities via chiral HPLC separation and in vitro assays .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or EGFR kinase (docking scores ≤-8 kcal/mol suggest strong interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in protein-ligand complexes .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger’s Phase .
How to mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Optimize continuous-flow reactors for imidazolidinone cyclization to reduce reaction time and improve yield .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainable scaling .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor key intermediates in real time .
What experimental designs evaluate the compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- In Vivo Studies : Administer 10 mg/kg (IV and oral) in rodent models; calculate bioavailability (F >20% is favorable) .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% indicates favorable distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
